1,1,2-Triphenylethane

Thermochemistry Molecular Strain Computational Chemistry

Researchers requiring a validated triarylalkane for computational thermochemistry or catalytic benchmarking often face supply inconsistencies with isomeric analogs. This 1,1,2-substituted triphenylethane eliminates that uncertainty with well-characterized strain energy and sublimation enthalpy (102.2 ± 1.5 kJ/mol). - Serves as a critical calibration point for group-contribution methods and computational models. - Benchmark substrate for testing nanoparticle catalyst robustness and deuteration reaction mechanisms. - Available in research quantities with documented purity, ensuring experimental reproducibility.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
CAS No. 1520-42-9
Cat. No. B072366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Triphenylethane
CAS1520-42-9
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2
InChIKeyKIIBETRYVBIAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2-Triphenylethane Identity and Properties


1,1,2-Triphenylethane (CAS 1520-42-9) is a triarylalkane organic compound with the molecular formula C20H18 and a molecular weight of 258.36 g/mol [1]. It features a central ethane core substituted with three phenyl groups, specifically at the 1,1,2-positions, distinguishing it from other triphenylethane isomers and structurally related phenyl-substituted alkanes [2]. Key physicochemical properties include a melting point of 54.6 °C and an estimated boiling point of approximately 336.6 °C . Its solid-state nature and well-defined thermochemical profile make it a valuable reference material and synthetic intermediate in various research fields.

1Thermochemical reference standard with distinct 1,1,2-substitution strain profile
2Benchmark substrate for recyclable catalytic hydrogenation in green solvents
3Deuterium labeling studies via room-temperature aromatic H/D exchange

Why 1,1,2-Triphenylethane Cannot Be Substituted


While compounds like 1,1,1-triphenylethane and triphenylmethane share the same elemental composition, their distinct substitution patterns (geminal vs. mixed geminal/vicinal phenyl groups) lead to fundamental differences in their physicochemical behavior, particularly their thermochemical stability and molecular strain [1]. These structural differences directly impact their performance in applications ranging from thermochemical reference materials to catalytic processes. Consequently, substituting 1,1,2-triphenylethane with a more readily available or cheaper analog without rigorous validation risks altering reaction outcomes, compromising model accuracy, or invalidating comparative studies, underscoring the need for product-specific qualification.

⚠️
1,1,1-Triphenylethane

Geminal phenyl substitution leads to lower sublimation enthalpy (99.4 kJ/mol), altering volatility and solid-state stability profiles compared to the 1,1,2-isomer.

⚠️
Triphenylmethane

Simpler triaryl structure lacks ethane bridge; sublimation enthalpy 98.3 kJ/mol. Thermochemical reference values and strain energy contributions do not transfer directly.

1,1,2-Triphenylethane: Evidence vs. Comparators


Sublimation Enthalpy vs. 1,1,1-Triphenylethane

The standard molar enthalpy of sublimation (ΔgcrHm°) at T = 298.15 K for 1,1,2-triphenylethane was determined to be 102.2 ± 1.5 kJ/mol [1]. In contrast, the geminally substituted analog 1,1,1-triphenylethane exhibits a sublimation enthalpy of 99.4 ± 1.4 kJ/mol, and the structurally simpler triphenylmethane shows 98.3 ± 1.4 kJ/mol [1]. This quantitative difference in lattice energy stems from the distinct molecular packing influenced by the 1,1,2-substitution pattern, providing a higher sublimation enthalpy that translates to different volatility and solid-state stability profiles.

Sublimation Enthalpy
Head-to-head
102.2 ± 1.5 kJ/mol
Higher lattice energy indicates distinct solid-state stability
vs 1,1,1-isomer 99.4 ± 1.4 kJ/mol; flow system, 298.15 K
Thermochemistry Molecular Strain Computational Chemistry Materials Science

Catalytic Hydrogenation Conversion vs. Standard Olefins

In a supercritical CO2-based catalytic system using recycled Pd0 nanoparticles, triphenylethylene was hydrogenated to 1,1,2-triphenylethane with conversions of 100% (1st-3rd runs), >99% (4th run), and >96% (5th run) [1]. This performance demonstrates the compound's suitability as a product in demanding catalytic cycles where other olefins might yield lower or less stable conversions under identical conditions. The quantitative stability of the conversion across multiple recycling runs underscores the robustness of this specific transformation for 1,1,2-triphenylethane.

Catalytic Hydrogenation
Cross-study comparable
100% (runs 1–3), >96% (run 5)
Sustained high conversion supports catalyst longevity assessment
Recycled Pd⁰ nanoparticles in scCO₂ microemulsion
Catalysis Green Chemistry Nanoparticle Recycling Supercritical CO2

H/D Exchange Reactivity vs. Aromatic Benchmarks

1,1,2-Triphenylethane undergoes smooth deuteration in C6D6 within 24 h at room temperature when catalyzed by NbCl5 or TaCl5 [1]. This behavior is comparable to other aromatic compounds like toluene and diphenylmethane, but it is specifically noted alongside these benchmark substrates [1]. The ability to achieve high levels of deuterium incorporation on a triarylalkane under such mild conditions highlights the compound's specific reactivity profile, which is not automatically assumed for all aryl-substituted ethanes.

H/D Exchange Reactivity
Class-level
Smooth deuteration in C₆D₆, 24 h, RT
Viable substrate for deuterium labeling studies
NbCl₅ or TaCl₅ catalyst; comparable to toluene benchmarks
Deuterium Labeling Organometallic Catalysis Isotope Exchange Mechanistic Studies

1,1,2-Triphenylethane Application Scenarios


Thermochemical Reference Standard

Given its precisely measured sublimation enthalpy (102.2 ± 1.5 kJ/mol) and established strain energy profile, 1,1,2-triphenylethane serves as a critical calibration point for developing and refining group-contribution methods and computational models of phenyl-substituted alkanes [1]. Its distinct 1,1,2-substitution pattern provides a specific data point that differs from 1,1,1-triphenylethane and triphenylmethane, enabling more accurate predictions of thermodynamic properties for complex molecules.

Benchmark for Recyclable Catalytic Hydrogenation

The high and sustained conversion of triphenylethylene to 1,1,2-triphenylethane (100% to >96% over five catalyst recycling runs) makes this compound an ideal product benchmark for testing the robustness and longevity of nanoparticle-based catalysts in supercritical CO2 or other green solvent systems [2]. Researchers can use this data to compare the performance of novel catalysts against a known, well-documented transformation.

Substrate for Deuterium Labeling and Mechanistic Studies

Its proven ability to undergo smooth H/D exchange with C6D6 in the presence of NbCl5 or TaCl5 at room temperature positions 1,1,2-triphenylethane as a reliable substrate for isotopic labeling experiments [3]. This reactivity profile, shared with benchmark aromatics like toluene, makes it a useful model compound for studying reaction mechanisms and developing new deuteration catalysts, with the added complexity of a triarylalkane structure.

Application
Selection Property
Validation Focus
Thermochemical Reference Standard
Sublimation enthalpy and strain energy profile
Group-contribution method calibration
Catalyst Recycling Benchmark
Sustained high conversion across multiple cycles
Catalyst longevity and process efficiency
Deuterium Labeling Substrate
Aromatic H/D exchange under mild conditions
Isotopic labeling and mechanistic studies

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